molecular formula C11H11NO2S B010435 Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate CAS No. 103646-25-9

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate

Cat. No. B010435
M. Wt: 221.28 g/mol
InChI Key: XLUVVPRHNXGQJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves multi-step chemical reactions that are designed to introduce specific functional groups into the benzothiazole scaffold. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, characterized by spectroscopic methods and further analyzed using density functional theory (DFT) calculations (Haroon et al., 2018).

Molecular Structure Analysis

Detailed molecular structure analysis is achieved through various spectroscopic techniques and theoretical studies. In the case of the synthesized compounds, Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction methods are commonly employed. These analyses are complemented by theoretical DFT studies to optimize the molecular geometry and investigate molecular electronic properties (Haroon et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of benzothiazole derivatives often involves interactions with various reagents to form new compounds through substitution, cyclization, and condensation reactions. These reactions are pivotal in extending the chemical diversity of the benzothiazole core and exploring its potential in various applications. The molecular electrostatic potential (MEP) map and Mulliken population analysis can provide insights into the reactive sites of the molecule for further chemical modifications (Haroon et al., 2018).

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate and its derivatives are often synthesized for their potential biological activities. For instance, ethyl esters of imidazo[2,1-b]thiazole and imidazobenzothiazole derivatives, related to ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, have been studied for their anti-inflammatory, analgesic, antipyretic activities, and ulcerogenic potential (Abignente et al., 1983). Similarly, novel benzothiazole derivatives, including ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate, have been synthesized and evaluated for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Medicinal Chemistry

In medicinal chemistry, ethyl 2-methyl-1,3-benzothiazole-6-carboxylate derivatives play a significant role. For example, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a related compound, was prepared and evaluated for immunomodulatory and anticancer activities (Abdel‐Aziz et al., 2009).

Chemical Synthesis and Characterization

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is also significant in the field of chemical synthesis and characterization. The preparation and study of its derivatives have provided insights into chemical properties and reactions. For instance, the synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a benzodiazepine antagonist, shows the versatility of benzothiazole derivatives in synthesizing complex molecules (Maziére et al., 1984).

Photoluminescence and Optical Properties

Some studies have also focused on the photoluminescence and optical properties of ethyl 2-methyl-1,3-benzothiazole-6-carboxylate derivatives. For example, the study of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate revealed insights into the optical property of the compound, showing its potential in photoluminescence applications (Shafi et al., 2021).

Crystallographic Studies

Crystallographic studies of ethyl 2-methyl-1,3-benzothiazole-6-carboxylate derivatives, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, have provided valuable insights into their molecular structures and behaviors. These studies are crucial for understanding the compound's physical and chemical properties (Haroon et al., 2018).

Safety And Hazards

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate poses risks associated with ingestion, skin contact, and inhalation. Proper handling, protective equipment, and safety precautions are essential.


Future Directions

Research avenues for this compound include:



  • Investigating its potential biological activities.

  • Developing synthetic methodologies for its preparation.

  • Exploring applications in pharmaceuticals or materials science.


properties

IUPAC Name

ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUVVPRHNXGQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348805
Record name ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate

CAS RN

103646-25-9
Record name ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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